In-Depth Technical Guide: 4-(4-Bromo-3-methylphenylsulfonyl)morpholine in Drug Discovery and Organic Synthesis
In-Depth Technical Guide: 4-(4-Bromo-3-methylphenylsulfonyl)morpholine in Drug Discovery and Organic Synthesis
Executive Summary
4-(4-Bromo-3-methylphenylsulfonyl)morpholine (CAS: 380846-85-5)[1][] is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry. Characterized by a robust sulfonamide linkage connecting a morpholine ring to an aryl bromide core, this compound serves as a critical intermediate for synthesizing complex biaryl systems. Its unique structural topology provides both a metabolically stable pharmacophore and a reliable synthetic handle, making it invaluable in the development of targeted therapeutics, including [3][4] and novel [5] for tissue repair.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological assays. The data is summarized in Table 1 below.
Table 1: Physicochemical & Structural Properties
| Property | Value |
| Chemical Name | 4-(4-Bromo-3-methylphenylsulfonyl)morpholine |
| CAS Registry Number | 380846-85-5 |
| Molecular Formula | C11H14BrNO3S |
| Molecular Weight | 320.20 g/mol |
| SMILES String | CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Br |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Morpholine Oxygen, Sulfonyl Oxygens) |
| Physical State | Solid (typically white to off-white powder) |
Mechanistic Utility in Drug Design (Pharmacophore Analysis)
As a Senior Application Scientist, I emphasize that the selection of this specific building block is rarely arbitrary. Its architectural logic relies on two distinct functional hemispheres:
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The Morpholine-Sulfonyl Axis (Pharmacophore): The morpholine ring is a privileged, 6-membered non-aromatic heterocycle[5] that improves aqueous solubility and provides a hydrogen-bond acceptor. When coupled via a sulfonyl group, it forms a sulfonamide. Unlike basic aliphatic amines, sulfonamides are neutral at physiological pH and exhibit high metabolic stability against oxidative degradation by cytochrome P450 enzymes.
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The Bromo-Toluene Moiety (Synthetic Handle): The aryl bromide serves as an electrophilic handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Crucially, the methyl group situated ortho to the bromide introduces a defined steric bulk. This steric hindrance is strategically useful for locking the conformation of subsequent biaryl products—a phenomenon often exploited to achieve high kinase selectivity by restricting the rotational degrees of freedom.
Structural logic map detailing the functional domains of the compound.
Experimental Protocols & Methodologies
The following protocols represent field-proven, self-validating systems for both the synthesis of the intermediate and its downstream application.
Table 2: Protocol Reaction Parameters Summary
| Parameter | Protocol A (Synthesis) | Protocol B (Cross-Coupling) |
| Primary Reagent | 4-Bromo-3-methylbenzenesulfonyl chloride | 4-(4-Bromo-3-methylphenylsulfonyl)morpholine |
| Coupling Partner | Morpholine | Arylboronic Acid |
| Catalyst / Base | Triethylamine (Et3N) | Pd(dppf)Cl2 / K2CO3 |
| Solvent System | Dichloromethane (DCM) | 1,4-Dioxane / H2O (4:1) |
| Temperature | 0°C to Room Temperature | 90°C (Reflux) |
| Reaction Time | 3 Hours | 12 Hours |
Protocol A: Synthesis of the Sulfonamide Core
This procedure details the nucleophilic substitution reaction between [3].
Step-by-Step Methodology:
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Preparation: Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
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Causality Insight: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride into an unreactive sulfonic acid.
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Base Addition: Add Triethylamine (Et3N, 1.5 equiv) to the solution and cool the mixture to 0°C using an ice bath.
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Causality Insight: Et3N acts as a non-nucleophilic acid scavenger. Without it, the morpholine would become protonated by the generated HCl, losing its nucleophilicity and stalling the reaction at 50% theoretical yield.
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Amine Addition: Add morpholine (1.2 equiv) dropwise over 15 minutes.
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Causality Insight: Dropwise addition controls the exothermic nature of sulfonamide formation, preventing localized overheating and the generation of side impurities.
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Reaction Execution: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase.
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Self-Validation: The complete disappearance of the high-Rf sulfonyl chloride spot confirms reaction completion.
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Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Self-Validation: The aqueous workup effectively partitions and removes the water-soluble triethylammonium chloride salt byproduct, leaving the highly pure sulfonamide in the organic phase.
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Protocol B: Late-Stage Suzuki-Miyaura Functionalization
Once synthesized, the aryl bromide is typically subjected to cross-coupling to build extended biaryl libraries.
Step-by-Step Methodology:
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Preparation: In a Schlenk flask, combine 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).
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Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v).
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Causality Insight: The biphasic system ensures the solubility of both the organic substrate and the inorganic base. Degassing via argon sparging is critical to prevent the premature oxidation of the Pd(0) active catalytic species.
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Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).
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Causality Insight: The ortho-methyl group on the substrate creates significant steric hindrance around the C-Br bond. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step that would otherwise be hindered by the steric bulk.
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Reaction Execution: Heat the mixture to 90°C for 12 hours.
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Validation & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.
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Self-Validation: Monitor via LC-MS. The emergence of the target molecular ion[M+H]+ definitively proves product formation and distinguishes it from potential boronic acid homocoupling byproducts.
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Synthetic workflow from starting materials to late-stage biaryl functionalization.
References
- Novartis AG. "Aza-indazole compounds for use in tendon and/or ligament injuries." U.S. Patent 10,766,894 B2, issued September 8, 2020.
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Zhao, D., et al. "Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors." Journal of Medicinal Chemistry, 2022. URL:[Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 3. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US10766894B2 - Aza-indazole compounds for use in tendon and/or ligament injuries - Google Patents [patents.google.com]
